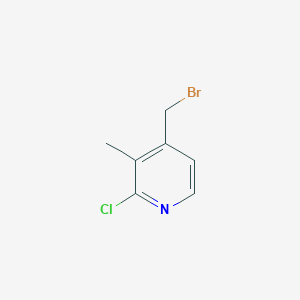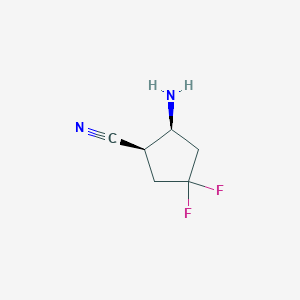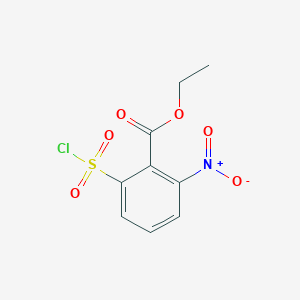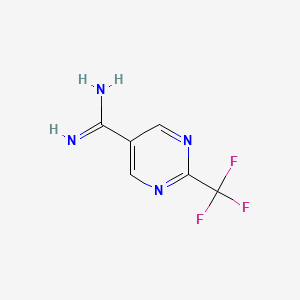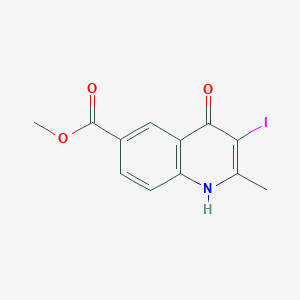
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
化学反応の分析
Types of Reactions
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylic ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-((4-methylbenzyl)oxy)benzoic acid or 4-((4-methylbenzyl)oxy)benzaldehyde.
Reduction: Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .
類似化合物との比較
Similar Compounds
Propargyl benzoate: Similar structure but lacks the 4-methylbenzyl ether moiety.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ester linkage.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid group instead of the ester linkage.
Uniqueness
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
特性
分子式 |
C18H16O3 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3 |
InChIキー |
PZBOQNHYIXCFRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


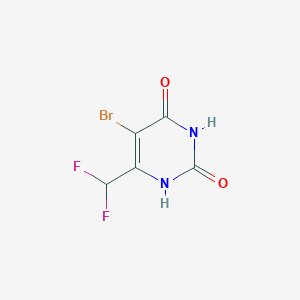


![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
